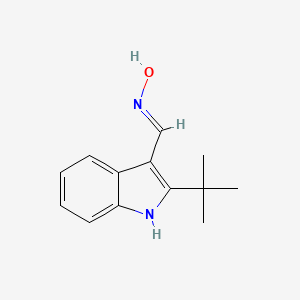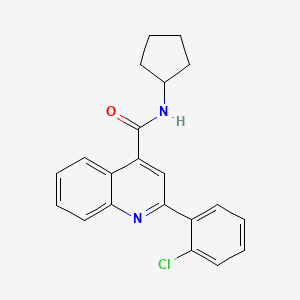![molecular formula C15H14F2N2O4 B5992105 [5-[(3,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-(oxazinan-2-yl)methanone](/img/structure/B5992105.png)
[5-[(3,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-(oxazinan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-[(3,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-(oxazinan-2-yl)methanone: is a synthetic organic compound characterized by its unique chemical structure, which includes a difluorophenoxy group, an oxazole ring, and an oxazinanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(3,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-(oxazinan-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the difluorophenoxy group through nucleophilic substitution reactions. The final step involves the formation of the oxazinanone moiety under controlled conditions, often using specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
[5-[(3,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-(oxazinan-2-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-[(3,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-(oxazinan-2-yl)methanone is used as a building block for synthesizing more complex molecules
Biology
The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for developing new medications, particularly in the treatment of diseases where enzyme inhibition or receptor modulation is crucial.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties contribute to the creation of materials with enhanced performance characteristics, such as increased durability and resistance to environmental factors.
Mecanismo De Acción
The mechanism of action of [5-[(3,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-(oxazinan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of specific biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- [3,4-Difluorophenoxy]methyl-1,2-oxazole
- Oxazinan-2-yl methanone
- [5-(Phenoxymethyl)-1,2-oxazol-3-yl]-(oxazinan-2-yl)methanone
Uniqueness
Compared to similar compounds, [5-[(3,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-(oxazinan-2-yl)methanone stands out due to the presence of the difluorophenoxy group, which imparts unique chemical and biological properties
Propiedades
IUPAC Name |
[5-[(3,4-difluorophenoxy)methyl]-1,2-oxazol-3-yl]-(oxazinan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O4/c16-12-4-3-10(7-13(12)17)21-9-11-8-14(18-23-11)15(20)19-5-1-2-6-22-19/h3-4,7-8H,1-2,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRRNOLUEZZWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)C2=NOC(=C2)COC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2-pyrrolidin-1-yl-1,3-thiazole](/img/structure/B5992024.png)
![(3-chloro-4,5-dimethoxybenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B5992040.png)
![1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}PROPAN-1-ONE](/img/structure/B5992044.png)
![7-benzyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5992047.png)
![3-{[4-(3-anilino-3-oxopropyl)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5992058.png)

![dimethyl 4,4'-[(1-oxo-2,2-diphenyl-1,2-ethanediyl)diimino]dibenzoate](/img/structure/B5992067.png)
![2-{4-[(3,4-dimethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5992073.png)
![1-[(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5992091.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-3H-quinazolin-4-one](/img/structure/B5992098.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-[[3-(oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]ethanamine](/img/structure/B5992101.png)
![2-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1H-benzimidazole](/img/structure/B5992110.png)


